molecular formula C14H19NO2 B14310773 Methyl 4-(benzylamino)hex-2-enoate CAS No. 114124-34-4

Methyl 4-(benzylamino)hex-2-enoate

Cat. No.: B14310773
CAS No.: 114124-34-4
M. Wt: 233.31 g/mol
InChI Key: OCVBUUOKTOQARE-UHFFFAOYSA-N
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Description

Methyl 4-(benzylamino)hex-2-enoate is an organic compound with the molecular formula C14H19NO2. It belongs to the class of β-enaminones, which are known for their versatile applications in organic synthesis and pharmaceutical development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(benzylamino)hex-2-enoate typically involves the condensation of benzylamine with a β-ketoester under acidic conditions. One common method employs diphenylammonium triflate as a catalyst, which facilitates the reaction under mild conditions and yields the desired product efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(benzylamino)hex-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Methyl 4-(benzylamino)hex-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(benzylamino)hex-2-enoate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(aminomethyl)hex-2-enoate
  • Methyl 4-(phenylamino)hex-2-enoate
  • Methyl 4-(benzylamino)pent-2-enoate

Uniqueness

Methyl 4-(benzylamino)hex-2-enoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its benzylamino group enhances its ability to participate in various chemical reactions and interact with biological targets .

Properties

CAS No.

114124-34-4

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

methyl 4-(benzylamino)hex-2-enoate

InChI

InChI=1S/C14H19NO2/c1-3-13(9-10-14(16)17-2)15-11-12-7-5-4-6-8-12/h4-10,13,15H,3,11H2,1-2H3

InChI Key

OCVBUUOKTOQARE-UHFFFAOYSA-N

Canonical SMILES

CCC(C=CC(=O)OC)NCC1=CC=CC=C1

Origin of Product

United States

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